

A Comprehensive Technical Guide to Methyl 3-amino-4-methylthiophene-2-carboxylate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 3-chloro-4-methylthiophene-2-carboxylate
Cat. No.:	B066615

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-amino-4-methylthiophene-2-carboxylate is a heterocyclic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. Its unique structural features, particularly the substituted thiophene ring, make it a versatile precursor for the synthesis of a wide array of biologically active molecules and functional materials. This technical guide provides an in-depth overview of its chemical properties, synthesis, and applications, with a focus on its role in drug discovery and development. The IUPAC name for this compound is methyl 3-amino-4-methylthiophene-2-carboxylate.^{[1][2]} It is also known by other names such as 3-Amino-4-methyl-2-thiophenecarboxylic acid methyl ester and methyl 3-amino-4-methyl-2-thenoate.^{[2][3]}

Chemical and Physical Properties

Methyl 3-amino-4-methylthiophene-2-carboxylate is a white to light yellow crystalline powder.^[4] ^[5] A summary of its key chemical and physical properties is presented in the table below.

Property	Value	Reference
CAS Number	85006-31-1	[1] [2] [4] [6] [7]
Molecular Formula	C ₇ H ₉ NO ₂ S	[1] [2] [5] [6]
Molecular Weight	171.22 g/mol	[1] [5] [6]
Melting Point	85-88 °C	[4] [5] [6]
Boiling Point (Predicted)	318.6±37.0 °C	[5]
Density (Predicted)	1.264±0.06 g/cm ³	[5]
Appearance	White to light yellow crystal powder	[4] [5]
InChI	1S/C7H9NO2S/c1-4-3-11-6(5(4)8)7(9)10-2/h3H,8H2,1-2H3	[1] [6]
SMILES	COC(=O)c1scc(C)c1N	[6]

Synthesis and Experimental Protocols

The synthesis of methyl 3-amino-4-methylthiophene-2-carboxylate is most commonly achieved through the reaction of a 3-oxotetrahydrothiophene derivative with hydroxylamine hydrochloride. This method provides a reliable route to the desired product in good yields.

Experimental Protocol 1: Synthesis from 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene

This protocol is adapted from a patented process for preparing thiophene derivatives.[\[8\]](#)

Materials:

- 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene
- Hydroxylamine hydrochloride
- Acetonitrile

- Dry ether
- Ammonia solution
- Sodium sulfate
- Kieselguhr (optional)

Procedure:

- Dissolve 1.74 g of 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene in 13 ml of acetonitrile and bring the solution to a boil.[9]
- Add 0.69 g of hydroxylamine hydrochloride to the boiling solution.[9]
- Reflux the mixture for 5 hours.[9]
- Cool the reaction mixture in an ice bath.
- Add 50 ml of dry ether to precipitate the product. A sticky precipitate may form.[9]
- Filter the precipitate, using kieselguhr for assistance if necessary.[9]
- Create a slurry of the kieselguhr and filter cake with water and filter again.
- Basify the filtrate with ammonia solution and extract twice with ether.[9]
- Combine the ether extracts, dry over sodium sulfate, filter, and evaporate the solvent to yield the final product.[9]
- The expected yield is approximately 1.1 g (64%) with a melting point of 82-83 °C.[9]

Experimental Protocol 2: Alternative Synthesis with Ferric Chloride and Cyanuric Chloride

This method provides an alternative route with a high yield.

Materials:

- 2-Methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene
- N,N-dimethylformamide (DMF)
- Anhydrous ferric chloride
- Cyanuric chloride
- Hydroxylamine hydrochloride
- 25% ammonia water

Procedure:

- Dissolve 87 g (0.5 mole) of 2-methoxycarbonyl-4-methyl-3-oxotetrahydrothiophene in 435 ml of N,N-dimethylformamide.[10]
- Add 2.43 g (0.015 mole) of anhydrous ferric chloride and 2.77 g (0.015 mole) of cyanuric chloride to the solution.[10]
- Add 48.6 g (0.7 mol) of hydroxylamine hydrochloride.[10]
- Maintain the reaction temperature at 70-90°C for 4 hours.[10]
- Evaporate the solvent under reduced pressure.[10]
- To the resulting residue, add 600 ml of 25% ammonia water and stir for 30 minutes.[10]
- Filter the mixture to obtain a filter cake.[10]
- Wash the filter cake with 500 ml of water and dry to obtain the final product.[10]
- The expected yield is approximately 82.5 g (96.5%).[10]

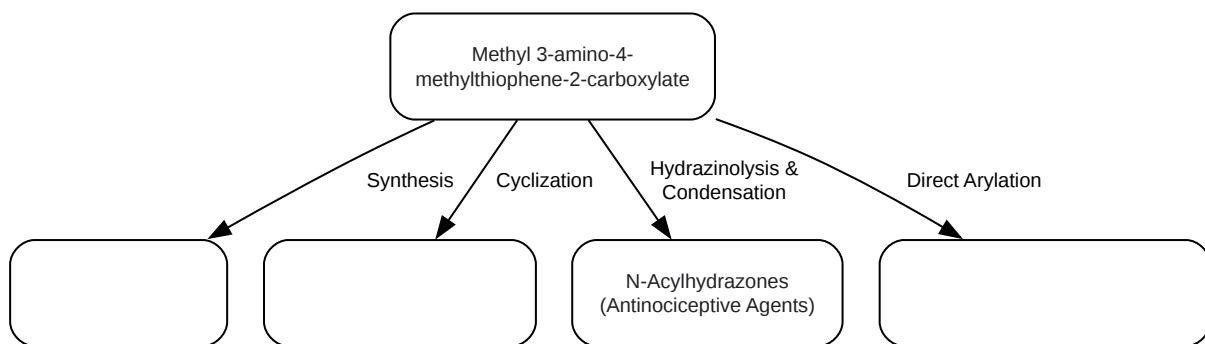
Applications in Drug Development and Research

Methyl 3-amino-4-methylthiophene-2-carboxylate is a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals.[11][12] Its versatile structure allows for a range of chemical modifications, making it a valuable building block in organic synthesis.[11]

Key Applications:

- Articaine Synthesis: It is a key starting material in the manufacturing process of Articaine, a widely used dental local anesthetic.[4][7]
- Biologically Active Compounds: This compound serves as a precursor for the synthesis of a variety of biologically active molecules, including those with anti-inflammatory, antimicrobial, and anticancer properties.[12][13][14]
- Agrochemicals: It is utilized in the formulation of agrochemicals to enhance crop protection. [12]
- Direct Arylation: The compound can undergo palladium-catalyzed direct arylation at the C5 position, allowing for the synthesis of 5-aryl-substituted thiophene derivatives, which are precursors to other complex molecules.[15]

The following diagram illustrates the central role of methyl 3-amino-4-methylthiophene-2-carboxylate as a versatile building block in the synthesis of various functional molecules.



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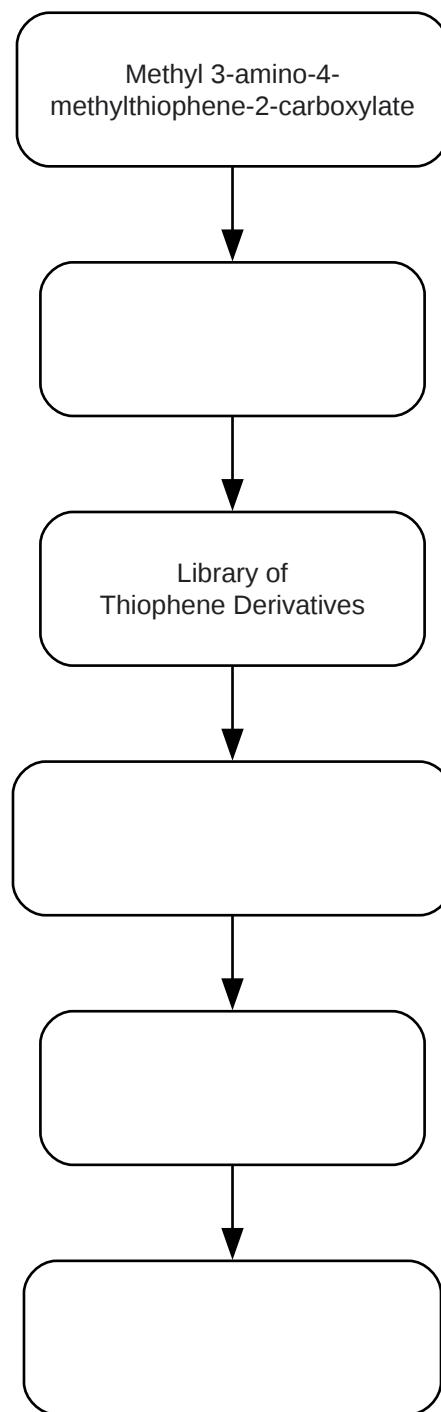
Versatility as a Synthetic Building Block

Signaling Pathways and Biological Activity

While specific signaling pathway diagrams involving direct interaction with methyl 3-amino-4-methylthiophene-2-carboxylate are not extensively detailed in the public domain, its derivatives

have shown significant biological activities. For instance, related thiophene carboxamide derivatives have demonstrated antioxidant and antibacterial properties.[14] Furthermore, similar compounds like methyl 3-aminothiophene-2-carboxylate have been shown to inhibit cancer cell growth and possess anti-inflammatory effects by modulating pathways such as NF- κ B signaling.[13]

The logical workflow for investigating the biological activity of derivatives synthesized from methyl 3-amino-4-methylthiophene-2-carboxylate is depicted below.

[Click to download full resolution via product page](#)*Drug Discovery Workflow*

Conclusion

Methyl 3-amino-4-methylthiophene-2-carboxylate is a compound of significant interest to the scientific community, particularly those involved in drug discovery and materials science. Its established synthesis routes and versatile reactivity make it an invaluable building block for creating novel molecules with diverse biological and physical properties. Further research into the derivatives of this compound is likely to yield new therapeutic agents and advanced materials.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to Methyl 3-amino-4-methylthiophene-2-carboxylate]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b066615#iupac-name-for-methyl-3-amino-4-methylthiophene-2-carboxylate]

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